4-Methoxy-2-piperidin-1-yl-thiazole-5-carbaldehyde
Overview
Description
4-Methoxy-2-piperidin-1-yl-thiazole-5-carbaldehyde is a useful research compound. Its molecular formula is C10H14N2O2S and its molecular weight is 226.3 g/mol. The purity is usually 95%.
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Scientific Research Applications
Facile Synthesis and Antimicrobial Activities
- Synthetic Approaches: A notable study involves the facile synthesis of thiazolo[3, 2]pyridines containing pyrazolyl moiety, which includes condensation reactions involving similar compounds. These synthesized compounds have been tested for their antimicrobial activities, showcasing the potential application of 4-Methoxy-2-piperidin-1-yl-thiazole-5-carbaldehyde related compounds in combating microbial infections (El-Emary et al., 2005).
Novel Derivatives Synthesis and Bio-Evaluation
- Antimicrobial, Antifungal, and Antimalarial Activities: Novel derivatives of substituted N-(4-(8-methoxy-2-oxo-2H-chromen-3-yl) thiazol-2-yl) amide have been synthesized, demonstrating the versatility of chemical compounds involving the 4-methoxy group in various biological activities. These compounds were evaluated for potential antimicrobial, antifungal, and antimalarial activities, indicating the broad spectrum of applications in pharmaceutical research (Shah et al., 2016).
Antibacterial Effects and Derivatives Synthesis
- Synthetic Methodologies and Antibacterial Activity: Research focused on the synthesis of new derivatives, including 4-hydroxy-chromen-2-one and its variants, has shown significant antibacterial activity. This highlights the potential of utilizing compounds similar to this compound as a basis for developing new antibacterial agents. These compounds have been synthesized and characterized, and their antibacterial efficacy was assessed against various bacterial strains, demonstrating their high level of bacteriostatic and bactericidal activity (Behrami & Dobroshi, 2019).
Properties
IUPAC Name |
4-methoxy-2-piperidin-1-yl-1,3-thiazole-5-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2S/c1-14-9-8(7-13)15-10(11-9)12-5-3-2-4-6-12/h7H,2-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRQQTULNLBSOFU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(SC(=N1)N2CCCCC2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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